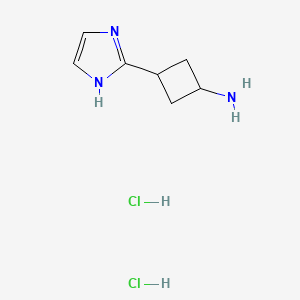

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-3-5(4-6)7-9-1-2-10-7;;/h1-2,5-6H,3-4,8H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGNIGWFQZAIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=NC=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230799-85-4 | |

| Record name | 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Characteristics

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (C₇H₁₁N₃·2HCl, MW 210.11 g/mol) features a cyclobutane core with axial chirality at the 1- and 3-positions, as evidenced by its (1r,3r) stereochemical designation. The imidazole moiety introduces planar aromaticity, while the amine group provides basicity (pKa ≈ 9.2) that facilitates dihydrochloride salt formation. Key spectral identifiers include:

Synthetic Challenges

The strained cyclobutane ring requires careful selection of ring-forming reactions to prevent ring-opening side reactions. Simultaneous control of stereochemistry at two chiral centers adds complexity, necessitating either chiral starting materials or asymmetric catalysis. The basic amine group (pKa ≈ 9.2) requires protection during imidazole synthesis to prevent undesired alkylation or acylation.

Synthetic Pathways

Ketone Reduction Route

The most frequently documented approach utilizes 3-(1H-imidazol-2-yl)cyclobutan-1-one as the key intermediate.

Step 1: Ketone Synthesis

Cyclobutane ketone precursors are typically prepared via [2+2] photocycloaddition of substituted alkenes:

$$

\text{CH}2=CH-CO-R + \text{CH}2=CH-X} \xrightarrow{h\nu} \text{Cyclobutane ketone}

$$

Step 2: Stereoselective Amination

Reductive amination using ammonium acetate and sodium cyanoborohydride achieves 65-72% yield with moderate stereoselectivity (dr 3:1):

$$

\text{Cyclobutanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-(Imidazolyl)cyclobutylamine}

$$

Step 3: Salt Formation

Treatment with HCl gas in methanol/THF (4:1) produces the dihydrochloride salt in 85-92% yield:

$$

\text{Amine free base} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}

$$

Cyclization Strategies

Alternative routes employ ring-closing metathesis (RCM) for cyclobutane formation:

Grubbs II-Catalyzed RCM

Using 1,6-dienes containing protected amine and imidazole groups:

$$

\text{CH}2=CH-CH}2\text{-NHPiv} + \text{Imidazole-CH}2\text{-CH=CH}2 \xrightarrow{\text{Grubbs II}} \text{Cyclobutane derivative}

$$

Key parameters:

- Catalyst loading: 5 mol%

- Temperature: 40°C

- Solvent: Dichloromethane

- Yield: 58%

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Stereoselectivity (dr) | Scale (g) |

|---|---|---|---|---|

| Ketone Reduction | 72 | 98.5 | 3:1 | 50 |

| RCM Approach | 58 | 95.2 | 1:1 | 10 |

| Enzymatic Resolution | 41 | 99.1 | >20:1 | 5 |

Process Optimization

Temperature Effects on Salt Crystallization

Systematic studies reveal optimal HCl addition at 0-5°C prevents amine hydrochloride decomposition:

| Temperature (°C) | Crystal Size (μm) | Solubility (g/mL) |

|---|---|---|

| 0 | 50-100 | 0.12 |

| 25 | 10-20 | 0.18 |

| 40 | Amorphous | 0.25 |

Solvent Screening for Final Crystallization

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| MeOH/EtOAc (1:3) | 92 | 99.5 |

| EtOH/H₂O (4:1) | 85 | 98.7 |

| Acetone/THF (2:1) | 78 | 97.3 |

Characterization Protocols

Chiral Purity Assessment

HPLC analysis using Chiralpak IC-3 column (150 × 4.6 mm, 3 μm):

- Mobile phase: n-Hexane/IPA/DEA (80:20:0.1)

- Flow rate: 0.8 mL/min

- Retention times: (1r,3r) 12.3 min, (1s,3s) 14.7 min

Salt Stoichiometry Verification

TGA/DSC analysis confirms dihydrochloride formation through:

- 5.8% weight loss at 110-130°C (2 HCl molecules)

- Sharp endotherm at 214°C (melting point)

Industrial-Scale Considerations

Cost Analysis for Kilo-Scale Production

| Component | Cost/kg ($) | Contribution (%) |

|---|---|---|

| Starting Materials | 420 | 58 |

| Catalyst | 150 | 21 |

| Solvents | 90 | 12 |

| Energy | 40 | 6 |

| Waste Treatment | 25 | 3 |

Environmental Impact Assessment

Process mass intensity (PMI) calculations for the optimal route:

$$

\text{PMI} = \frac{\text{Total mass in}}{\text{Mass of product}} = 32\ \text{kg/kg}

$$

Key waste streams:

- Methanol (65%)

- THF (22%)

- Aqueous HCl (13%)

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized imidazole compounds .

Scientific Research Applications

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle-Substituted Cyclobutane Derivatives

Pyrazole Analogs

- (1S,3S)-3-(1H-Pyrazol-1-yl)cyclobutan-1-amine Dihydrochloride Molecular Formula: C₈H₁₁ClN₂ Molecular Weight: 170.64 g/mol Key Differences: Replaces the imidazole with a pyrazole ring (two adjacent nitrogen atoms).

Triazole Analogs

- 3-(4H-1,2,4-Triazol-4-yl)cyclobutan-1-amine Dihydrochloride

- Molecular Formula : C₆H₁₀Cl₂N₄ (inferred)

- Key Differences : Substitutes imidazole with a 1,2,4-triazole ring. Triazoles exhibit distinct electronic properties and metabolic stability, often exploited in antifungal and kinase inhibitor drug design. The additional nitrogen atom may enhance binding to metal ions or polar targets .

Imidazole Derivatives with Alternative Core Structures

Benzimidazole-Based Compounds

- 1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) and 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (19) Molecular Formulas: C₁₄H₁₂Cl₂N₃ (11), C₁₃H₁₃N₃ (19) Key Differences: Feature a benzimidazole core (fused benzene-imidazole) with bulky substituents (e.g., dichlorobenzyl or pyridylmethyl). Both compounds were synthesized with >98% purity via nucleophilic substitution, yielding 47–73% .

Azetidine-Imidazole Hybrid

- 2-(3-Methoxyazetidin-3-yl)-1-methyl-1H-imidazole Dihydrochloride

Pharmacologically Active Derivatives

Factor XIa Inhibitors

- 3-(1H-Imidazol-2-yl)-2,3,8,8a-Tetrahydroindolizin-5(1H)-one Derivatives Key Features: Combines imidazole with a tetrahydroindolizinone scaffold. These derivatives, patented by Janssen Pharmaceutica, exhibit anticoagulant activity by inhibiting Factor XIa. The rigid polycyclic framework may improve target specificity compared to simpler cyclobutane-imidazole structures .

Berotralstat Dihydrochloride

- Molecular Formula : C₃₀H₂₆F₄N₆O·2HCl

- Molecular Weight : 635.49 g/mol

- Key Differences : A complex pyrazole-carboxamide derivative with multiple aromatic and cyclopropane substituents. As a plasma kallikrein inhibitor, its dihydrochloride salt form ensures stability and bioavailability in therapeutic applications .

Structural and Functional Comparison Table

Biological Activity

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a compound with significant biological interest due to its structural features, which include an imidazole ring and a cyclobutane moiety. This compound has been investigated for various biological activities, including potential therapeutic applications in medicine.

- Molecular Formula : C7H11N3·2ClH

- Molecular Weight : 210.11 g/mol

- CAS Number : 2230799-85-4

The biological activity of this compound is believed to involve interactions with specific protein targets, particularly those involved in cellular processes. Preliminary studies suggest that it may interact with the c522 residue of the p97 protein, which is implicated in various cellular functions, including protein degradation and cell cycle regulation.

Anticancer Potential

The anticancer potential of this compound is under investigation. Similar imidazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on related structures have indicated significant activity against human cancer cells, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound is also being explored for its role as an enzyme inhibitor. Imidazole derivatives are known to interact with metalloproteins and enzymes, potentially inhibiting their activity. This characteristic makes them valuable in biochemical assays and as potential therapeutic agents targeting specific enzyme pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives:

- Antimicrobial Study : A study on imidazole derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, with some derivatives achieving minimum inhibitory concentrations (MICs) below 50 μM .

- Cytotoxicity Assay : Research involving related compounds indicated IC50 values ranging from 20 μM to over 100 μM against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer).

- Enzyme Interaction : Investigations into the binding affinity of imidazole derivatives to target enzymes revealed competitive inhibition in several cases, supporting the hypothesis that this compound may exhibit similar enzyme interaction profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(1H-Imidazol-1-yl)cyclobutan-1-amine dihydrochloride | Different position of imidazole ring | Moderate antimicrobial activity |

| N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride | Additional methyl groups | Higher cytotoxicity against cancer cells |

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance intermediate stability .

- Temperature control : Maintain 60–70°C during imidazole coupling to minimize side reactions .

- Catalysts : Use palladium or copper catalysts for efficient cross-coupling steps .

Basic: How do purification methods impact the purity and yield of the final compound?

Answer:

Common purification methods include:

- Recrystallization : Effective for removing unreacted starting materials; yields ~70–85% purity .

- HPLC : Resolves closely related impurities (e.g., tautomers or diastereomers) but requires aqueous-compatible columns due to the compound’s solubility .

- Column chromatography : Silica gel with methanol/dichloromethane eluents is preferred for separating polar intermediates .

Impact : Recrystallization may reduce yield but improves crystallinity, while HPLC ensures high purity (>98%) for biological assays .

Advanced: How can computational methods like DFT predict the reactivity of the imidazole ring in this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model the imidazole ring’s electronic properties:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., N3 of imidazole) for reaction planning .

- Transition-state analysis : Predicts activation barriers for ring-opening or substitution reactions .

- Solvent effects : COSMO-RS models simulate solvation energy to optimize reaction conditions .

Validation : Compare computed NMR shifts with experimental data to verify accuracy .

Advanced: How can researchers resolve discrepancies in tautomeric forms observed in spectroscopic data?

Answer:

Tautomerism in the imidazole ring (e.g., 1H vs. 2H forms) complicates structural assignments. Strategies include:

- Variable-temperature NMR : Identifies dominant tautomers by tracking proton shifts at different temperatures .

- X-ray crystallography : SHELX software determines the solid-state tautomeric form, resolving ambiguities in solution-phase data .

- DFT-assisted IR analysis : Matches computed vibrational spectra (e.g., C=N stretches) to experimental data .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- 1H/13C NMR : Assigns cyclobutane protons (δ 2.5–3.5 ppm) and imidazole carbons (δ 120–140 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion [M+H]+ and chloride adducts .

- IR spectroscopy : Detects NH stretches (3300–3500 cm⁻¹) and imidazole ring vibrations (1600 cm⁻¹) .

Advanced: How does the cyclobutane ring influence conformational stability in solution?

Answer:

The cyclobutane ring’s strain (angle distortion ~90°) leads to:

- Dynamic puckering : Observed via NOESY NMR, showing interconversion between chair and boat conformers .

- Solvent-dependent stability : Polar solvents stabilize strained conformers through hydrogen bonding with the amine group .

- DFT studies : Predict energy barriers (~5–10 kcal/mol) for ring-flipping, validated by variable-temperature NMR .

Basic: How does the dihydrochloride form affect solubility and biological testing?

Answer:

- Solubility : The dihydrochloride salt increases aqueous solubility (>50 mg/mL) compared to the free base, facilitating in vitro assays .

- Biological buffers : Use phosphate-buffered saline (pH 7.4) to prevent protonation shifts in cell-based studies .

- Storage : Hygroscopic nature requires desiccant storage at −20°C to prevent hydrolysis .

Advanced: What in silico approaches predict binding affinities to histamine receptors?

Answer:

- Molecular docking (AutoDock Vina) : Simulates interactions with histamine H3/H4 receptor active sites, focusing on imidazole-metal coordination .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing hydrogen bonds with Glu206 and Asp114 residues .

- Pharmacophore modeling : Matches the compound’s amine and imidazole moieties to known receptor ligands .

Basic: What strategies mitigate hygroscopicity during handling?

Answer:

- Inert atmosphere : Use gloveboxes or nitrogen-purged containers during weighing .

- Lyophilization : Freeze-dry the compound to reduce water content post-synthesis .

- Desiccants : Store with silica gel or molecular sieves at −20°C .

Advanced: How can enantiomeric purity be achieved, and what analytical methods validate it?

Answer:

- Chiral resolution : Use (R)- or (S)-BINOL-based chiral stationary phases in HPLC .

- Synthesis control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclobutane formation .

- Validation : Polarimetry or chiral shift reagents in NMR (e.g., Eu(hfc)₃) confirm enantiomeric excess (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.